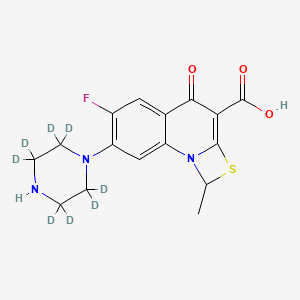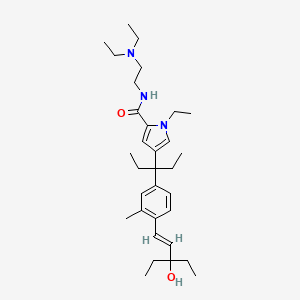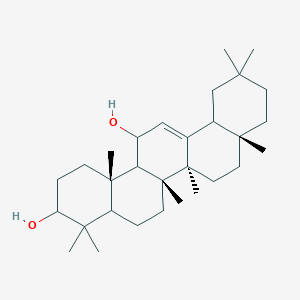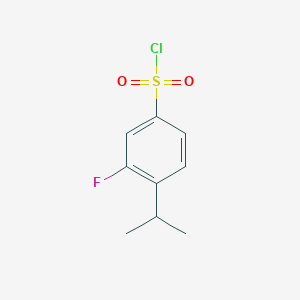
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClFNO4S2. It is a sulfonyl chloride derivative, characterized by the presence of a fluorine atom, an isopropyl group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-Fluoro-4-(propan-2-yl)benzenesulfonyl chloride.
Chlorosulfonation: The starting material undergoes chlorosulfonation using chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorosulfonation reactors, followed by purification processes such as distillation or crystallization to ensure the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions (e.g., room temperature to 80°C) to achieve substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions to reduce the sulfonyl chloride group.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed to oxidize the compound.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation reactions.
科学的研究の応用
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into various molecules.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials.
作用機序
The mechanism of action of 3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride derivative. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride (HCl).
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a fluorine atom and an isopropyl group.
4-Fluorobenzenesulfonyl chloride: Similar in structure but lacks the isopropyl group.
3-(propan-2-yl)-4-[2-(trifluoromethoxy)ethoxy]benzene-1-sulfonyl chloride: Contains additional functional groups compared to 3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and an isopropyl group on the benzene ring, which can influence its reactivity and the types of derivatives that can be synthesized from it. This combination of functional groups makes it a versatile reagent in organic synthesis and various scientific research applications.
特性
分子式 |
C9H10ClFO2S |
|---|---|
分子量 |
236.69 g/mol |
IUPAC名 |
3-fluoro-4-propan-2-ylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H10ClFO2S/c1-6(2)8-4-3-7(5-9(8)11)14(10,12)13/h3-6H,1-2H3 |
InChIキー |
TWPGORTZQKLFBH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


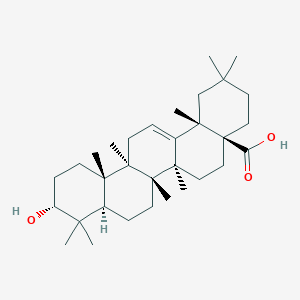
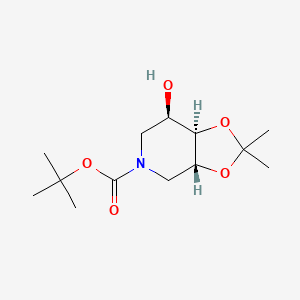



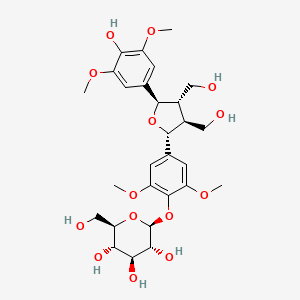



![17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid;sulfane](/img/structure/B12431933.png)
